molecular formula C6H10N4O4S B14014835 n,n,1-Trimethyl-4-nitro-1h-imidazole-5-sulfonamide CAS No. 6339-62-4

n,n,1-Trimethyl-4-nitro-1h-imidazole-5-sulfonamide

Cat. No.: B14014835
CAS No.: 6339-62-4
M. Wt: 234.24 g/mol
InChI Key: YCXMYVPITJWIFQ-UHFFFAOYSA-N
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Description

N,N,1-Trimethyl-4-nitro-1H-imidazole-5-sulfonamide is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique structural properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N,1-Trimethyl-4-nitro-1H-imidazole-5-sulfonamide typically involves the cyclization of amido-nitriles under mild conditions. One such method includes the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions: N,N,1-Trimethyl-4-nitro-1H-imidazole-5-sulfonamide undergoes several types of chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of higher oxidation state compounds.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

N,N,1-Trimethyl-4-nitro-1H-imidazole-5-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N,1-Trimethyl-4-nitro-1H-imidazole-5-sulfonamide involves its interaction with molecular targets such as enzymes and proteins. The nitro and sulfonamide groups play a crucial role in binding to active sites, leading to inhibition or modulation of biological pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest significant potential in therapeutic applications .

Comparison with Similar Compounds

  • N,N,1-Trimethyl-1H-imidazole-4-sulfonamide
  • N,N,1-Trimethyl-1H-imidazole-5-sulfonamide
  • N,N,1-Trimethyl-4-nitro-1H-imidazole-5-carboxamide

Comparison: Compared to its analogs, this compound exhibits distinct chemical behavior and biological activity, making it a valuable subject for further research .

Properties

CAS No.

6339-62-4

Molecular Formula

C6H10N4O4S

Molecular Weight

234.24 g/mol

IUPAC Name

N,N,3-trimethyl-5-nitroimidazole-4-sulfonamide

InChI

InChI=1S/C6H10N4O4S/c1-8(2)15(13,14)6-5(10(11)12)7-4-9(6)3/h4H,1-3H3

InChI Key

YCXMYVPITJWIFQ-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC(=C1S(=O)(=O)N(C)C)[N+](=O)[O-]

Origin of Product

United States

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